molecular formula C24H24N2O3S B2815616 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946297-71-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2815616
CAS No.: 946297-71-8
M. Wt: 420.53
InChI Key: OLGRAMCBUXPUHE-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide is a chemical compound offered for research and development purposes. While specific biological data for this exact molecule is not available in the public domain, its structure places it within a class of tetrahydroquinoline sulfonamides known to be of significant interest in medicinal chemistry. Compounds featuring the tetrahydroquinoline scaffold bearing sulfonamide and aroyl substituents have been investigated for various therapeutic targets. Published research on related structures highlights potential applications, particularly as inhibitors of key biological pathways. For instance, certain tetrahydroquinoline sulfonamides have been identified as having nitric oxide synthase (NOS) inhibitory activity , a mechanism relevant to the study of pain, migraine, and neurodegenerative conditions . Other structural analogs have been explored for the inhibition of the RORγ protein , a target in immune and inflammatory diseases such as psoriasis and arthritis . Furthermore, recent studies on novel acyl sulfonamide derivatives have shown potent activity as inhibitors of the voltage-gated sodium channel Na V 1.7, a promising target for the development of new analgesic agents for neuropathic pain . Researchers investigating these and other areas of neuroscience, immunology, and drug discovery may find this compound a valuable synthetic intermediate or tool for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)17-30(28,29)25-22-13-12-20-11-6-14-26(23(20)16-22)24(27)21-9-3-2-4-10-21/h2-5,7-10,12-13,15-16,25H,6,11,14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGRAMCBUXPUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Benzoylation: : The tetrahydroquinoline intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzoyl group at the nitrogen atom.

  • Sulfonamide Formation: : The final step involves the reaction of the benzoylated tetrahydroquinoline with m-tolylmethanesulfonyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : Reduction reactions can target the benzoyl group, converting it to a benzyl group under appropriate conditions using reducing agents like lithium aluminum hydride.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide moiety can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

  • Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in cellular processes.

  • Industrial Applications: : Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and sulfonamide groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and biological activity trends observed in analogs synthesized in . These analogs share the tetrahydroquinoline scaffold but differ in substituents at positions 1, 2, and 7 (Table 1).

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound ID Substituents (Position 1, 2, 7) Melting Point (°C) Synthesis Method Highlights
21 2-Oxo, 2,3-dimethylphenyl-benzamide 220–221 DMF-mediated coupling with mefenamic acid
22 2-Oxo, difluoro-biphenyl-carboxamide 281–282 DMAc-mediated coupling with diflunisal
23 2-Oxo, (Z)-but-2-enoic acid >300 Maleic anhydride reaction in dry DMF
24 2-Oxo, methanesulfonamide 236–237 THF/MeCN reaction with methanesulfonyl chloride
25 1-Methyl-2-oxo, methanesulfonamide 226–227 Methylation with iodomethane in DMF
Target 1-Benzoyl, 1-(m-tolyl)-methanesulfonamide N/A Hypothetical: Likely involves benzoylation and sulfonamide coupling (analogous to 21/24)

Key Observations

Substituent Effects on Melting Points :

  • Bulky aromatic groups (e.g., difluoro-biphenyl in 22 ) correlate with higher melting points (>280°C), likely due to enhanced intermolecular π-π stacking . The target compound’s benzoyl and m-tolyl groups may similarly elevate its melting point relative to simpler analogs like 24 (236°C).
  • Methylation at position 1 (compound 25 ) slightly increases melting point vs. 24 , suggesting that alkylation improves crystallinity .

Sulfonamide Moieties and Biological Activity: Compound 24 (methanesulfonamide) shares the sulfonamide group critical for CA inhibition. Its IC50 values against CA isoforms (e.g., CA II: 12 nM) highlight the importance of this group in binding to the enzyme’s zinc ion .

Benzoyl vs. 2-Oxo Substituents: The 2-oxo group in analogs 21–25 facilitates hydrogen bonding with CA active sites. Replacing this with a benzoyl group (as in the target) could alter binding kinetics. Benzoyl’s electron-withdrawing nature may reduce basicity at the tetrahydroquinoline nitrogen, affecting solubility and target engagement.

Synthetic Challenges :

  • The target compound’s synthesis would likely require benzoylation at position 1 (similar to 21 ’s benzamide coupling) and sulfonamide introduction at position 7 (as in 24 ). Solvent choice (e.g., DMF vs. THF) and catalysts (e.g., DCC/EDC) would influence yield and purity .

Q & A

Q. What are the key synthetic steps for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamide?

The synthesis typically involves:

  • Tetrahydroquinoline core formation : Starting from an aniline derivative, catalytic hydrogenation or reductive cyclization constructs the tetrahydroquinoline scaffold .
  • Benzoylation : Introduction of the benzoyl group at the 1-position via acylation using benzoyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Sulfonamide coupling : Reaction of the amine at the 7-position with m-tolylmethanesulfonyl chloride, requiring precise pH control (7-9) and inert atmospheres to minimize side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substitutions (e.g., benzoyl vs. sulfonamide placement) and quantifies purity. Aromatic proton splitting patterns distinguish m-tolyl vs. benzoyl environments .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C24H23N2O3S) and detects isotopic peaks for sulfur/chlorine .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring and sulfonamide orientation .

Q. How is the compound’s solubility and stability optimized for biological assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents like PEG-400 or cyclodextrin-based formulations .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Lyophilization or storage at -80°C in amber vials mitigates hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How can reaction yields be improved during sulfonamide coupling?

  • Optimized reagents : Use freshly distilled m-tolylmethanesulfonyl chloride and activated molecular sieves to scavenge moisture .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Kinetic control : Slow addition of sulfonyl chloride at 0°C reduces dimerization. Yields improve from ~50% to >80% under these conditions .

Q. What strategies validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells via flow cytometry .
  • CRISPR knockdown : Silence putative targets (e.g., kinases/enzymes) and assess loss of compound activity via Western blot or viability assays .
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts in presence of the compound to confirm direct binding .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

  • Analog libraries : Synthesize derivatives with variations in:
  • Benzoyl group : Replace with acetyl or substituted benzoyl (e.g., 4-fluoro) to assess steric/electronic effects .
  • Sulfonamide substituents : Test m-tolyl vs. phenyl or heteroaromatic groups (e.g., thiophene) for potency shifts .
    • 3D-QSAR models : Generate CoMFA/CoMSIA models using IC50 data against related targets (e.g., carbonic anhydrase) to predict optimal substitutions .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP-based vs. resazurin assays) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in different models .
  • Off-target screening : Employ broad-panel kinase/inhibitor assays (e.g., Eurofins KINOMEscan) to identify confounding interactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
TetrahydroquinolineAniline, H2/Pd-C, EtOH, 60°C, 12 hr75>95%
BenzoylationBenzoyl chloride, Et3N, DCM, 0°C→RT8298%
Sulfonamide couplingm-Tolylmethanesulfonyl chloride, DMAP6897%

Q. Table 2. Biological Activity Comparison

DerivativeTarget IC50 (nM)Solubility (µM)Stability (t1/2)Reference
Parent compound120 ± 15458.2 hr
4-Fluoro-benzoyl89 ± 10326.5 hr
Thiophene-sulfonamide210 ± 257812.1 hr

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